2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid 2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 2866254-65-9
VCID: VC12005366
InChI: InChI=1S/C23H25NO5/c25-22(26)14-28-21-12-6-5-11-20(21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21-/m0/s1
SMILES: C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol

2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid

CAS No.: 2866254-65-9

Cat. No.: VC12005366

Molecular Formula: C23H25NO5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid - 2866254-65-9

Specification

CAS No. 2866254-65-9
Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
IUPAC Name 2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Standard InChI InChI=1S/C23H25NO5/c25-22(26)14-28-21-12-6-5-11-20(21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21-/m0/s1
Standard InChI Key YWRSUIWBESKNMS-SFTDATJTSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
SMILES C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Canonical SMILES C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₂₃H₂₅NO₅ and a molecular weight of 395.4 g/mol . Its IUPAC name, 2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid, reflects its three key components:

  • A cyclohexyl ring with stereospecific (1S,2S) substitutions.

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group, a widely used amine-protecting group in peptide synthesis.

  • A carboxylic acid terminus linked via an ether bond to the cyclohexyl ring .

The stereochemistry at the 1S and 2S positions ensures spatial orientation critical for interactions in biological systems or synthetic pathways. The SMILES notation, C1CCC@@HOCC(=O)O, further clarifies the arrangement of atoms and chiral centers .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number2866254-65-9
Molecular FormulaC₂₃H₂₅NO₅
Molecular Weight395.4 g/mol
DensityNot Reported
Boiling/Melting PointsNot Reported

Synthesis and Reactivity

Reactivity Profile

  • Amine Deprotection: The Fmoc group is cleaved using piperidine or other secondary amines, exposing the primary amine for further coupling .

  • Carboxylic Acid Reactivity: The terminal carboxylic acid participates in amide bond formation, enabling integration into peptide chains .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound’s design aligns with Fmoc-SPPS methodologies, where it could act as:

  • A side-chain-modified amino acid analog, introducing conformational constraints via the cyclohexyl ring.

  • A linker molecule for attaching peptides to solid supports, leveraging its carboxylic acid group .

Drug Development

The cyclohexyl moiety may enhance peptide stability against enzymatic degradation, a common challenge in therapeutic peptides . Potential applications include:

  • Targeted drug delivery systems.

  • Enzyme inhibitors with improved pharmacokinetics.

Comparative Analysis with Structural Analogs

Analog 1: 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic Acid

  • Difference: Lacks the ether-linked oxygen present in the target compound .

  • Impact: Reduced hydrophilicity and altered conformational flexibility .

Analog 2: 2-{1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-(prop-2-yn-1-yl)formamido}acetic Acid

  • Difference: Includes a prop-2-yn-1-yl group, enabling click chemistry applications .

  • Molecular Weight: 460.5 g/mol vs. 395.4 g/mol for the target compound .

Future Research Directions

  • Empirical Studies: Determine solubility, stability, and reactivity under peptide synthesis conditions.

  • Biological Testing: Evaluate toxicity and therapeutic potential in model systems.

  • Synthetic Optimization: Develop scalable routes with higher stereochemical fidelity.

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